Almotriptan N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Almotriptan N-Oxide is a derivative of almotriptan, a triptan medication primarily used for the treatment of migraine headaches. Almotriptan itself is a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. The N-oxide form is an oxidized derivative, which may exhibit different pharmacological properties and applications compared to its parent compound .

Méthodes De Préparation

The synthesis of Almotriptan N-Oxide typically involves the oxidation of almotriptan. One common method employs sodium tungstate as a catalyst and hydrogen peroxide as the oxidizing agent. The reaction is carried out in a methanolic medium containing methanesulphonic acid at a temperature range of 50-55°C. This method is noted for its simplicity and efficiency in isolating the N-oxide derivatives .

Analyse Des Réactions Chimiques

Almotriptan N-Oxide undergoes various chemical reactions, including:

Oxidation: The primary reaction to form this compound from almotriptan.

Reduction: Potential reduction back to almotriptan under specific conditions.

Substitution: Possible substitution reactions at the indole ring or the N-oxide group.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:

Almotriptan N-Oxide operates through multiple mechanisms:

- Vasoconstriction: It induces vasoconstriction in cranial blood vessels, alleviating migraine symptoms by counteracting the vasodilation associated with migraines .

- Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides from trigeminal neurons, which are implicated in migraine pathophysiology .

Clinical Efficacy:

Clinical studies have demonstrated that this compound is effective in reducing the severity and duration of migraine attacks. Its efficacy is comparable to other triptans but with a lower incidence of adverse effects . Notably, it has shown superior sustained pain-free rates and tolerability compared to other treatments .

Innovative Formulations

Recent research has explored various formulations to enhance the delivery and efficacy of this compound:

-

Mucoadhesive Microspheres:

- Researchers have developed gellan gum-based mucoadhesive microspheres containing this compound. These formulations aim to improve drug retention at the site of action and enhance absorption through mucosal surfaces .

- Stability Studies: Stability assessments indicated no significant deviations in drug content or mucoadhesion characteristics over time, suggesting potential for sustained release formulations .

- Combination Therapies:

Case Studies

Several clinical trials have provided insights into the effectiveness of this compound:

- Efficacy Trials: In a randomized controlled trial comparing Almotriptan with sumatriptan, both medications significantly reduced migraine pain at two hours post-administration, with Almotriptan showing a better safety profile .

- Long-term Tolerability Studies: Long-term studies involving over 2000 patients revealed that Almotriptan is well tolerated, with a lower incidence of side effects compared to other triptans .

Mécanisme D'action

The mechanism of action of Almotriptan N-Oxide is similar to that of almotriptan. It binds with high affinity to the 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels. This action helps in alleviating migraine symptoms by reducing blood flow through extracerebral cranial vessels and redistributing blood flow within the brain .

Comparaison Avec Des Composés Similaires

Almotriptan N-Oxide can be compared with other triptan N-oxides such as sumatriptan N-oxide, rizatriptan N-oxide, and zolmitriptan N-oxide. These compounds share similar structural features and pharmacological activities but may differ in their efficacy, safety profiles, and specific receptor affinities. This compound is unique due to its specific binding affinity and the potential for different pharmacokinetic properties .

Activité Biologique

Almotriptan N-Oxide is a metabolite of almotriptan, a selective serotonin receptor agonist primarily used in the treatment of migraines. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.

This compound acts as an agonist for the serotonin receptors 5-HT_1B and 5-HT_1D. The binding to these receptors leads to:

- Vasoconstriction : this compound induces constriction of cranial blood vessels, counteracting the vasodilation associated with migraine attacks.

- Inhibition of Neuropeptide Release : It inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P, which are implicated in migraine pathophysiology .

Pharmacokinetics

Almotriptan exhibits a favorable pharmacokinetic profile:

- Bioavailability : Approximately 70% after oral administration, which is significantly higher than other triptans (14%-50%).

- Peak Plasma Concentration (Cmax) : Achieved within 1.5 to 4 hours post-administration.

- Half-life : Ranges from 3 to 5 hours.

- Metabolism : Primarily via monoamine oxidase A (MAO-A) and cytochrome P450 enzymes, leading to various metabolites including this compound .

Efficacy in Migraine Treatment

Clinical studies have demonstrated the efficacy of almotriptan in alleviating migraine symptoms:

- In trials, patients receiving doses of 12.5 mg and 25 mg reported pain-free rates at 2 hours post-dose of 37.8% and 45.3%, respectively, compared to only 11.3% in the placebo group .

- Almotriptan also showed a significant reduction in associated symptoms such as nausea and vomiting in a dose-dependent manner .

Table: Clinical Efficacy Data

| Dose (mg) | Pain-Free at 2 Hours (%) | Nausea Reduction (%) | Recurrence Rate (24h) (%) |

|---|---|---|---|

| Placebo | 11.3 | - | 27.3 |

| 12.5 | 37.8 | Significant | 8.8 |

| 25 | 45.3 | Significant | 16.2 |

Safety Profile

Almotriptan has a generally favorable safety profile:

- Adverse Effects : The most common side effects include dizziness, fatigue, and mild cardiovascular events. Serious adverse effects such as serotonin syndrome have been reported but are rare .

- Case Studies : One notable case involved a patient experiencing myocardial ischemia after administration; however, this was determined to be related to pre-existing conditions rather than a direct effect of almotriptan .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- A study highlighted that this compound retains significant agonistic activity at both the 5-HT_1B and 5-HT_1D receptors, contributing to its effectiveness in treating migraines .

- Another research effort emphasized the role of this compound in modulating neurogenic inflammation, further supporting its therapeutic potential in acute migraine management .

Propriétés

Numéro CAS |

603137-43-5 |

|---|---|

Formule moléculaire |

C17H25N3O3S |

Poids moléculaire |

351.5 g/mol |

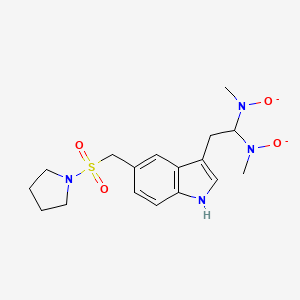

Nom IUPAC |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide |

InChI |

InChI=1S/C17H25N3O3S/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 |

Clé InChI |

OSEGVGYYPORWLQ-UHFFFAOYSA-N |

SMILES |

CN(C(CC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)N(C)[O-])[O-] |

SMILES canonique |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.